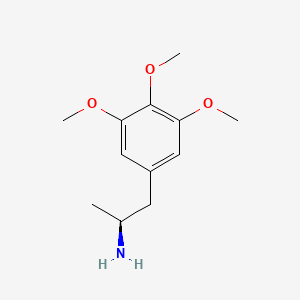

3,4,5-Trimethoxyamphetamine, (S)-

Beschreibung

Historical Context and Significance in Psychopharmacology

The racemic mixture of 3,4,5-Trimethoxyamphetamine (dl-TMA) was first synthesized in 1947. mdma.ch Early research in the 1950s and 1960s began to explore its psychoactive properties. wikipedia.orgmdma.ch Notably, the synthesis of TMA marked a significant step in the exploration of synthetic derivatives of mescaline, aiming to understand the structure-activity relationships of hallucinogenic compounds. psu.edu The addition of an alpha-methyl group to the mescaline structure to create TMA was a deliberate modification intended to inhibit its deamination, a key metabolic pathway. psu.edu This structural alteration was found to increase its potency compared to mescaline. nih.gov

Classification within Phenethylamine (B48288) and Amphetamine Chemical Classes

(S)-3,4,5-Trimethoxyamphetamine is classified as a substituted phenethylamine. ontosight.aiwikipedia.org The core structure is a phenyl ring attached to an ethylamine (B1201723) chain. It is also classified as an amphetamine, which is a subclass of phenethylamines characterized by the presence of a methyl group at the alpha position of the ethylamine side chain. wikipedia.orgdrugbank.com This alpha-methylation is a key structural feature that distinguishes amphetamines from other phenethylamines and often results in increased central nervous system stimulation and resistance to metabolic breakdown by monoamine oxidase.

Relationship to Mescaline and Other Trimethoxyamphetamine (TMA) Isomers

The chemical structure of 3,4,5-Trimethoxyamphetamine is directly derived from mescaline (3,4,5-trimethoxyphenethylamine) through the addition of an alpha-methyl group. wikipedia.orgwikipedia.org This structural modification makes TMA the amphetamine analogue of mescaline. wikipedia.org While structurally similar, TMA is reported to be about twice as potent as mescaline. wikipedia.org

| Feature | (S)-3,4,5-Trimethoxyamphetamine | Mescaline | 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2) |

| Chemical Class | Phenethylamine, Amphetamine | Phenethylamine | Phenethylamine, Amphetamine |

| Key Structural Difference | Alpha-methyl group | No alpha-methyl group | Different methoxy (B1213986) group positions |

| Reported Potency | More potent than mescaline | Baseline | Significantly more potent than 3,4,5-TMA wikipedia.org |

Research Findings on (S)-3,4,5-Trimethoxyamphetamine

Scientific investigations into (S)-3,4,5-Trimethoxyamphetamine have primarily focused on its interaction with serotonin (B10506) receptors, which are believed to mediate its psychedelic effects.

Receptor Binding and Functional Activity

Studies have shown that 3,4,5-TMA acts as a serotonin 5-HT₂A receptor partial agonist. wikipedia.org Its affinity for this receptor is considered to be of low potency. wikipedia.org The compound also interacts with other serotonin receptors, such as 5-HT₂C. caymanchem.com However, it shows little to no effect on monoamine reuptake, distinguishing it from many other amphetamine derivatives. caymanchem.com Research indicates that TMA has a low potency as a serotonin releasing agent and is inactive as a releasing agent or reuptake inhibitor for dopamine (B1211576) and norepinephrine. wikipedia.org

| Receptor Target | Finding |

| Serotonin 5-HT₂A | Partial agonist with low potency. wikipedia.org |

| Serotonin 5-HT₂C | Modest effects observed. caymanchem.com |

| Monoamine Transporters | No significant effect on reuptake. caymanchem.com |

| Dopamine & Norepinephrine | Inactive as a releasing agent or reuptake inhibitor. wikipedia.org |

The exploration of (S)-3,4,5-Trimethoxyamphetamine and its isomers continues to provide valuable insights into the structure-activity relationships of psychedelic compounds and the neurochemical basis of their effects.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

708198-43-0 |

|---|---|

Molekularformel |

C12H19NO3 |

Molekulargewicht |

225.28 g/mol |

IUPAC-Name |

(2S)-1-(3,4,5-trimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3/t8-/m0/s1 |

InChI-Schlüssel |

WGTASENVNYJZBK-QMMMGPOBSA-N |

Isomerische SMILES |

C[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)N |

Kanonische SMILES |

CC(CC1=CC(=C(C(=C1)OC)OC)OC)N |

Herkunft des Produkts |

United States |

Stereochemistry and Enantiomeric Considerations of 3,4,5 Trimethoxyamphetamine

Elucidation of the (S)-Configuration at the Alpha Carbon Atom

The designation (S) for 3,4,5-Trimethoxyamphetamine refers to the specific spatial arrangement of the substituents around the chiral alpha-carbon atom. ontosight.ainih.gov This configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules, a standard method in chemistry for assigning absolute stereochemistry. In the case of (S)-TMA, the substituents on the alpha-carbon are prioritized based on their atomic number. The amino group (-NH2), the 3,4,5-trimethoxyphenyl group, the methyl group (-CH3), and a hydrogen atom are arranged in a specific orientation that defines the (S)-configuration. nih.govnih.gov The IUPAC name for this specific enantiomer is (2S)-1-(3,4,5-trimethoxyphenyl)propan-2-amine. nih.gov The absolute configuration is a fundamental characteristic that distinguishes the (S)-enantiomer from its mirror image, the (R)-enantiomer. nih.gov

Implications of Stereoisomerism on Biological Activity and Receptor Interactions

Stereoisomerism plays a pivotal role in the pharmacological effects of amphetamine derivatives, as different enantiomers can exhibit significantly different activities at biological targets. nih.gov While specific research on the isolated (S)-enantiomer of 3,4,5-Trimethoxyamphetamine is limited, general principles of stereochemistry in psychedelic amphetamines suggest that the (S)-configuration likely influences its binding affinity and functional activity at various receptors. nih.gov

Psychedelic amphetamines are known to exert their effects primarily through interactions with serotonin (B10506) receptors, particularly the 5-HT₂ₐ receptor. wikipedia.orgnih.gov The three-dimensional shape of a molecule is crucial for how it fits into the binding pocket of a receptor. The specific orientation of the amino and methyl groups at the alpha-carbon of (S)-TMA will dictate its interaction with the amino acid residues of the receptor's binding site.

Research on related compounds indicates that for many hallucinogenic amphetamines, the (R)-enantiomer is the more active isomer. nih.gov However, for some entactogenic compounds like MDMA, the (S)-enantiomer is more active. nih.gov This highlights the fact that the structure-activity relationship regarding stereochemistry is not uniform across all psychedelic amphetamines and requires specific investigation for each compound.

Comparative Analysis with Racemic 3,4,5-Trimethoxyamphetamine and (R)-Enantiomer

A direct and detailed comparative analysis of the biological activity of (S)-3,4,5-Trimethoxyamphetamine with its (R)-enantiomer and the racemic mixture is hampered by a lack of publicly available research data specifically isolating the effects of each stereoisomer. However, based on the established principles of stereopharmacology and data from related compounds, some inferences can be drawn.

It is a well-established principle that the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. For many psychoactive amphetamines, one enantiomer is often significantly more potent or has a different qualitative effect than the other. nih.gov

For instance, in the broader class of amphetamines, dextroamphetamine ((S)-amphetamine) is a more potent central nervous system stimulant than levoamphetamine ((R)-amphetamine). wikipedia.org In the context of hallucinogenic phenethylamines, the (R)-isomer is generally considered the more potent enantiomer. nih.gov If this trend holds true for TMA, the (R)-enantiomer would be expected to have a higher affinity and/or efficacy at the 5-HT₂ₐ receptor compared to the (S)-enantiomer.

Further research isolating and characterizing the pharmacological properties of (S)-3,4,5-Trimethoxyamphetamine and (R)-3,4,5-Trimethoxyamphetamine is necessary to fully elucidate their individual contributions to the psychedelic effects of the racemic compound and to understand the precise role of stereochemistry in their interaction with biological targets.

Synthetic Methodologies and Precursor Chemistry of S 3,4,5 Trimethoxyamphetamine

Academic Synthesis Routes and Reaction Mechanisms

A prevalent and well-documented method for synthesizing 3,4,5-Trimethoxyamphetamine involves a multi-step process starting from 3,4,5-trimethoxybenzaldehyde (B134019). ontosight.aierowid.org

One common route proceeds via a nitropropene intermediate. erowid.orgpsu.edu This process involves two primary stages:

Condensation Reaction: 3,4,5-trimethoxybenzaldehyde is condensed with nitroethane. This reaction, a type of Henry reaction or nitroaldol condensation, is typically catalyzed by a base, such as n-butylamine or piperidine. erowid.org The initial aldol (B89426) addition product readily dehydrates under the reaction conditions to yield the more stable 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. erowid.org

Reduction of the Nitropropene: The intermediate, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene, is then reduced to form the final amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. psu.edu The hydride attacks the electrophilic carbon of the nitro group and the carbon-carbon double bond, ultimately yielding the primary amine after an aqueous workup.

An alternative pathway involves the Leuckart reaction, a classical method for the synthesis of amphetamines. un.orgnih.gov This method would typically start from 3,4,5-trimethoxyphenyl-2-propanone (the corresponding ketone). The ketone undergoes reductive amination using formamide, ammonium (B1175870) formate (B1220265), or a mixture of the two, followed by hydrolysis of the resulting formyl intermediate to yield the final amphetamine.

| Reaction Step | Reactants | Catalyst/Reagent | Intermediate/Product | Reaction Type |

| Condensation | 3,4,5-trimethoxybenzaldehyde, Nitroethane | n-Butylamine or Piperidine | 1-(3,4,5-trimethoxyphenyl)-2-nitropropene | Henry Reaction (Nitroaldol Condensation) & Dehydration |

| Reduction | 1-(3,4,5-trimethoxyphenyl)-2-nitropropene | Lithium Aluminum Hydride (LiAlH₄) | 3,4,5-Trimethoxyamphetamine | Nitro group and alkene reduction |

| Reductive Amination (Leuckart) | 3,4,5-trimethoxyphenyl-2-propanone | Formamide / Ammonium Formate | N-formyl-3,4,5-trimethoxyamphetamine | Reductive Amination |

| Hydrolysis (Leuckart) | N-formyl-3,4,5-trimethoxyamphetamine | Acid or Base | 3,4,5-Trimethoxyamphetamine | Hydrolysis |

Identification and Characterization of Key Precursors (e.g., 3,4,5-trimethoxybenzaldehyde)

The primary precursor for the most common synthesis of 3,4,5-Trimethoxyamphetamine is 3,4,5-trimethoxybenzaldehyde. ontosight.ai The synthesis of this crucial starting material can be achieved through various methods.

Synthesis of 3,4,5-trimethoxybenzaldehyde:

From Vanillin (B372448): A multi-step synthesis can convert the readily available vanillin into 3,4,5-trimethoxybenzaldehyde. This involves processes such as bromination and subsequent methoxylation. mdma.ch

From 1,2,3-trimethoxybenzene: This method involves a substitution reaction followed by an oxidation reaction to yield the target aldehyde. google.com

From Gallic Acid: Gallic acid can serve as a starting point, undergoing methylation to form eudesmic acid, which can then be converted to the aldehyde. reddit.com

The identification and characterization of 3,4,5-trimethoxybenzaldehyde are established using standard analytical techniques to confirm its structure and purity before its use in further reactions.

| Analytical Technique | Observed Characteristics for 3,4,5-trimethoxybenzaldehyde |

| Appearance | White to off-white crystalline powder |

| Melting Point | 73-75 °C |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and methoxy (B1213986) group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) stretch and C-O stretches of the methoxy groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. |

Formation of Related Impurities in Synthetic Processes

The purity of the final product is contingent upon the synthetic route employed, the reaction conditions, and the purification procedures. un.org Impurities can originate from unreacted starting materials, by-products of side reactions, or intermediates.

In the synthesis of ring-substituted amphetamines, the types and quantities of impurities can provide information about the manufacturing process. un.orgresearchgate.net Most impurities are typically weakly basic or neutral and are often present at levels below 2-3%. un.org

Common Impurities and their Origins:

Unreacted Starting Materials: Residual 3,4,5-trimethoxybenzaldehyde and nitroethane may be present if the initial condensation reaction does not go to completion.

Intermediate Species: The 1-(3,4,5-trimethoxyphenyl)-2-nitropropene intermediate may persist if the reduction step is incomplete.

Leuckart Route Impurities: The Leuckart synthesis is known to produce specific impurities. Notably, N,N-di-(β-arylisopropyl)formamides have been identified as by-products in the synthesis of various amphetamine analogues, including 3,4,5-trimethoxyamphetamine (referred to as 3-TMA in the study). nih.gov

Oxidation Products: Side reactions, such as the oxidation of the aldehyde precursor to 3,4,5-trimethoxybenzoic acid, can introduce acidic impurities.

The diligent control of reaction parameters such as temperature and reaction time is crucial for minimizing the formation of these impurities. un.org Subsequent purification steps, such as recrystallization or chromatography, are employed to remove these unwanted compounds from the final product.

| Impurity | Potential Origin | Synthetic Route |

| 3,4,5-trimethoxybenzaldehyde | Unreacted starting material | Nitrostyrene Route |

| 1-(3,4,5-trimethoxyphenyl)-2-nitropropene | Incomplete reduction | Nitrostyrene Route |

| N,N-di-(β-(3,4,5-trimethoxyphenyl)isopropyl)formamide | Dimerization/Side reaction | Leuckart Route |

| 3,4,5-trimethoxybenzoic acid | Oxidation of precursor | All routes starting from the aldehyde |

Molecular Pharmacology and Neurotransmitter System Interactions of S 3,4,5 Trimethoxyamphetamine

Serotonergic System Modulation

The primary mechanism of action for (S)-3,4,5-Trimethoxyamphetamine's psychoactive effects is its interaction with the serotonin (B10506) system. ontosight.ai This involves direct binding to certain serotonin receptors and influencing the release and reuptake of serotonin.

5-HT2A Receptor Agonism and Partial Agonism

(S)-3,4,5-Trimethoxyamphetamine acts as a partial agonist at the serotonin 5-HT2A receptor. wikipedia.org Research indicates it has a modest effect on this receptor, with a reported half-maximal effective concentration (pEC50) of 5.15 for phosphatidyl inositol (B14025) release mediated by the 5-HT2A receptor. caymanchem.com Another study found it to have a low potency with a half-maximal effective concentration (EC50) of 1,700 nM and a maximal efficacy (Emax) of 40% at the human 5-HT2A receptor. wikipedia.org The affinity (Ki) for this receptor was reported as greater than 12,000 nM. wikipedia.org The interaction with the 5-HT2A receptor is considered central to the hallucinogenic effects of psychedelic compounds. wikipedia.orgplos.org

5-HT2C Receptor Effects

The compound also demonstrates modest effects at the 5-HT2C receptor. caymanchem.com One study reported a pEC50 value of 5.31 for phosphatidyl inositol release through the 5-HT2C receptor. caymanchem.com However, other research has indicated that (S)-TMA is inactive at the 5-HT2C receptor at concentrations up to 10,000 nM. wikipedia.org The 5-HT2C receptor is involved in regulating various central nervous system processes, and its activation can influence dopamine (B1211576) release. cij.gob.mxnih.gov

Lack of Significant 5-HT1A Receptor Interaction

Studies have shown that (S)-3,4,5-Trimethoxyamphetamine is inactive at the serotonin 5-HT1A receptor at the concentrations tested (up to 10,000 nM). wikipedia.org This lack of significant interaction distinguishes its pharmacological profile from other serotonergic compounds that may also engage this receptor subtype. wikipedia.orgmeduniwien.ac.at The 5-HT1A receptor is known to be involved in the modulation of mood and anxiety. wikipedia.orgresearchgate.net

Serotonin Releasing Agent Activity and Reuptake Inhibition Profile

(S)-3,4,5-Trimethoxyamphetamine is characterized as a very low-potency serotonin releasing agent (SRA), with a reported EC50 value of 16,000 nM. wikipedia.orgwikipedia.org This indicates that it can promote the release of serotonin from neurons, thereby increasing its concentration in the synapse. ontosight.ai However, it is considered to have no significant effect on the reuptake of monoamines, including serotonin. caymanchem.com Some related trimethoxyamphetamine isomers, such as TMA-2 and TMA-6, also show little to no influence on monoamine reuptake and release. nih.govbertin-bioreagent.com

Noradrenergic System Engagement

In addition to its effects on the serotonin system, (S)-3,4,5-Trimethoxyamphetamine also interacts with the noradrenergic system.

Norepinephrine Releasing Agent Activity and Reuptake Inhibition Profile

Research indicates that (S)-3,4,5-Trimethoxyamphetamine acts as a norepinephrine-releasing agent. ontosight.ai However, it is reported to be inactive as a reuptake inhibitor of norepinephrine, with an EC50 value greater than 100,000 nM. wikipedia.org This suggests that its primary mechanism of action on the noradrenergic system is through promoting the release of norepinephrine, rather than blocking its reuptake. ontosight.ai

Compound Interaction Data

| Receptor/Transporter | Interaction Type | Affinity (Ki) | Potency (EC50/pEC50) | Efficacy (Emax) |

| 5-HT2A Receptor | Partial Agonist | >12,000 nM wikipedia.org | 1,700 nM (EC50) wikipedia.org / 5.15 (pEC50) caymanchem.com | 40% wikipedia.org |

| 5-HT2C Receptor | Agonist/Inactive | - | 5.31 (pEC50) caymanchem.com / Inactive at 10,000 nM wikipedia.org | - |

| 5-HT1A Receptor | Inactive | Inactive at 10,000 nM wikipedia.org | - | - |

| Serotonin Transporter (SERT) | Releasing Agent | - | 16,000 nM (EC50) wikipedia.org | - |

| Norepinephrine Transporter (NET) | Releasing Agent | - | Inactive as reuptake inhibitor (>100,000 nM) wikipedia.org | - |

Dopaminergic System Engagement

The interaction of (S)-3,4,5-Trimethoxyamphetamine (TMA) with the dopaminergic system is notably distinct from that of classical amphetamines. While some literature broadly classifies it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), detailed in vitro and in vivo studies present a more nuanced and ultimately different profile. ontosight.ai

Dopamine Releasing Agent Activity and Reuptake Inhibition Profile

Contrary to the typical action of many substituted amphetamines, (S)-3,4,5-Trimethoxyamphetamine is characterized by its profound lack of activity as a dopamine releasing agent or reuptake inhibitor. wikipedia.org Research indicates that TMA is effectively inactive at the dopamine transporter (DAT), with half-maximal effective concentration (EC₅₀) values for both release and reuptake inhibition being greater than 100,000 nM. wikipedia.org This demonstrates a negligible capacity to either promote the efflux of dopamine from presynaptic terminals or to block its reuptake from the synaptic cleft.

In vivo studies in rodent models further substantiate these findings. Using microdialysis to measure extracellular neurotransmitter levels in the brain, administration of TMA resulted in no discernible changes in dopamine concentrations. researchgate.netnih.gov This stands in stark contrast to a compound like methamphetamine, which under similar conditions, dramatically increases extracellular dopamine levels by as much as 1460%. researchgate.netnih.gov The addition of the three methoxy (B1213986) groups at the 3, 4, and 5 positions on the phenyl ring appears to completely abolish the potent dopamine-releasing activity that is characteristic of the parent amphetamine molecule. researchgate.netnih.gov

| Compound | Dopamine Release (EC₅₀, rat) | Dopamine Reuptake Inhibition (IC₅₀) | Effect on Extracellular Dopamine (in vivo, rat) |

| (S)-3,4,5-Trimethoxyamphetamine (TMA) | >100,000 nM wikipedia.org | >100,000 nM wikipedia.org | No detectable change researchgate.netnih.gov |

| Methamphetamine (MAP) | Not specified | Not specified | ~1460% increase researchgate.netnih.gov |

| MDMA | Not specified | Not specified | Slight increase researchgate.netnih.gov |

Trace Amine-Associated Receptor 1 (TAAR1) Interactions (Rodent vs. Human)

The Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic neurotransmission. (S)-3,4,5-Trimethoxyamphetamine exhibits significant species-dependent differences in its interaction with this receptor. wikipedia.org

In rodent models, TMA demonstrates a clear affinity for TAAR1. Specifically, it binds to mouse TAAR1 with a Ki value of 1,800 nM and to rat TAAR1 with a Ki of 3,200 nM. wikipedia.org However, this interaction does not translate to human TAAR1. Studies have shown that TMA is effectively inactive at the human TAAR1, with an EC₅₀ value exceeding 10,000 nM. wikipedia.org This considerable discrepancy highlights the challenges of extrapolating pharmacological data from rodent models to human systems for this class of compounds.

| Species | Receptor | Affinity / Activity |

| Mouse | TAAR1 | Ki = 1,800 nM wikipedia.org |

| Rat | TAAR1 | Ki = 3,200 nM wikipedia.org |

| Human | TAAR1 | EC₅₀ > 10,000 nM (inactive) wikipedia.org |

Distinction from Classical Amphetamines and Related Psychoactive Compounds (e.g., MDMA)

The pharmacological profile of (S)-3,4,5-Trimethoxyamphetamine sets it apart from classical amphetamines like methamphetamine and entactogens like 3,4-Methylenedioxymethamphetamine (MDMA). psu.edu The primary distinction lies in its mechanism of action at monoamine transporters. wikipedia.orgresearchgate.net

Classical amphetamines are potent norepinephrine-dopamine releasing agents (NDRAs), causing significant efflux of these catecholamines, which largely underlies their stimulant effects. wikipedia.org Methamphetamine, for example, is a powerful dopamine releaser. researchgate.net MDMA is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), though it has a more pronounced effect on serotonin release compared to dopamine. nih.gov

In sharp contrast, (S)-3,4,5-Trimethoxyamphetamine is virtually inert as a releaser or reuptake inhibitor of dopamine and norepinephrine. wikipedia.org While it shows very weak activity as a serotonin releasing agent (EC₅₀ of 16,000 nM), in vivo studies failed to detect any increase in brain serotonin levels. wikipedia.orgresearchgate.net Furthermore, unlike some of its isomers, such as 2,4,6-Trimethoxyamphetamine (TMA-6), TMA is not a monoamine oxidase (MAO) inhibitor. wikipedia.org The primary psychoactive effects of TMA are attributed to its activity as a partial agonist at the serotonin 5-HT₂ₐ receptor, a mechanism it shares with classic psychedelics, rather than the monoamine-releasing properties of amphetamine-type stimulants. wikipedia.org

| Compound | Primary Mechanism | Dopamine Release | Serotonin Release | TAAR1 (Human) Activity |

| (S)-3,4,5-Trimethoxyamphetamine (TMA) | 5-HT₂ₐ receptor partial agonist wikipedia.org | Inactive wikipedia.orgresearchgate.net | Very low potency wikipedia.org | Inactive wikipedia.org |

| Methamphetamine | Dopamine-Norepinephrine Releasing Agent wikipedia.org | Potent researchgate.netnih.gov | Moderate nih.gov | Active |

| MDMA | Serotonin-Norepinephrine-Dopamine Releasing Agent nih.gov | Moderate researchgate.net | Potent nih.gov | Active |

Structure Activity Relationships Sar of 3,4,5 Trimethoxyamphetamine and Analogues

Influence of Methoxy (B1213986) Group Substitution Pattern (e.g., 3,4,5- vs. 2,4,5-trimethoxy arrangements)

The arrangement of methoxy groups on the phenyl ring of amphetamine is a critical determinant of psychedelic potency. A comparison between 3,4,5-Trimethoxyamphetamine (TMA) and its structural isomer, 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2), reveals significant differences in activity. Research has consistently shown that the 2,4,5-substitution pattern results in a more potent compound than the 3,4,5-pattern. nih.govwikipedia.org

TMA-2 is reported to be approximately 6 to 10 times more potent than TMA in humans. nih.govdrugsandalcohol.ie This trend is also observed in animal models; for instance, in the mouse head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic activity, TMA-2 is significantly more potent than TMA. nih.gov The underlying reason for this enhanced potency is linked to receptor affinity. TMA-2 demonstrates a higher affinity for the serotonin (B10506) 5-HT2A receptor, a key target for classic psychedelics, compared to TMA. wikipedia.orgwikipedia.org For example, TMA-2 has a reported affinity (Ki) of 1,300 nM for the human 5-HT2A receptor, whereas TMA's affinity is considerably lower at over 12,000 nM. wikipedia.orgwikipedia.org This suggests that the 2,4,5-trimethoxy arrangement is more optimal for binding and activation of this crucial receptor. nih.govwikipedia.org

| Compound | Substitution Pattern | Human Potency | 5-HT2A Receptor Affinity (Ki) |

| TMA | 3,4,5- | Lower | >12,000 nM wikipedia.org |

| TMA-2 | 2,4,5- | Higher (6-10x TMA) nih.govdrugsandalcohol.ie | 1,300 nM wikipedia.org |

Effects of Alpha-Methylation (Mescaline vs. TMA)

Alpha-methylation, the addition of a methyl group to the alpha-carbon of the phenethylamine (B48288) side chain, is a common structural modification in psychedelic compounds that significantly impacts their pharmacological profile. The comparison between mescaline (3,4,5-trimethoxyphenethylamine) and its alpha-methylated analogue, TMA (3,4,5-trimethoxyamphetamine), clearly illustrates this effect. wikipedia.org

The primary consequence of alpha-methylation in this context is an increase in potency. nih.gov TMA is approximately twice as potent as mescaline. nih.govljmu.ac.ukresearchgate.net This enhancement is observed in both human studies and animal models like the mouse HTR assay. nih.govljmu.ac.ukresearchgate.net While alpha-methylation can slightly influence receptor binding affinity, its major contribution to increased in vivo potency is often attributed to pharmacokinetic factors. blossomanalysis.com The alpha-methyl group provides steric hindrance that protects the amine from metabolism by monoamine oxidase (MAO), an enzyme that would otherwise deaminate and inactivate the phenethylamine structure of mescaline. wikipedia.org This metabolic stability leads to a longer duration of action and increased bioavailability in the brain. blossomanalysis.com

| Compound | Structure | Potency (Mouse HTR ED50) | Key Structural Difference |

| Mescaline | Phenethylamine | 27.2 µmol/kg researchgate.net | No alpha-methyl group |

| TMA | Amphetamine | 13.6 µmol/kg researchgate.net | Alpha-methyl group present |

Impact of 4-Position Substituent Homologation on Potency

Homologation, the process of extending a functional group by adding methylene (B1212753) units, at the 4-position of the phenyl ring has a pronounced and differential effect on the potency of 3,4,5- and 2,4,5-substituted phenylalkylamines.

For compounds with the 3,4,5-trimethoxy substitution pattern, such as mescaline and TMA, replacing the 4-methoxy group with a larger alkoxy group like ethoxy or propoxy consistently increases potency. ljmu.ac.ukresearchgate.netdntb.gov.ua For example, 3C-E (4-ethoxy-3,5-dimethoxyamphetamine) and 3C-P (3,5-dimethoxy-4-propoxyamphetamine) are both more potent than TMA in the mouse HTR assay. ljmu.ac.ukresearchgate.net This trend is also reflected in human potency data. ljmu.ac.uk The increase in potency is thought to be related to increased lipophilicity, which can improve the compound's ability to cross the blood-brain barrier and may enhance binding at the receptor site. ljmu.ac.ukfrontiersin.org

In stark contrast, this homologation strategy does not increase potency for compounds with the 2,4,5-trimethoxy substitution pattern. ljmu.ac.ukresearchgate.netdntb.gov.ua Studies have shown that MEM (4-ethoxy-2,5-dimethoxyamphetamine) and MPM (2,5-dimethoxy-4-propoxyamphetamine) are essentially equipotent with TMA-2 in both mouse HTR studies and human reports. ljmu.ac.uk This divergence in the structure-activity relationship strongly suggests that the 3,4,5- and 2,4,5-substituted series of hallucinogens interact with the 5-HT2A receptor in different ways, with their alkoxy groups likely occupying different orientations within the receptor's binding pocket. ljmu.ac.uknih.gov

| Compound Series | Parent Compound | Homologated Analog (4-Ethoxy) | Homologated Analog (4-Propoxy) | Effect of Homologation on Potency |

| 3,4,5-Substituted | TMA | 3C-E | 3C-P | Potency Increased ljmu.ac.ukresearchgate.net |

| 2,4,5-Substituted | TMA-2 | MEM | MPM | No significant change in potency ljmu.ac.ukresearchgate.net |

Conformational Restriction and Receptor Affinity

The flexibility of the methoxy groups attached to the phenyl ring can influence how a compound binds to its receptor. Conformational restriction involves locking these flexible groups into a more rigid structure, often by incorporating them into a new ring system, such as a dihydrofuran or tetrahydrobenzodifuran.

The effects of such restrictions differ markedly between the 3,4,5- and 2,4,5-substituted series. For 2,4,5- and 2,4,6-trisubstituted compounds, conformational restriction of the methoxy groups generally leads to an increase in both in vitro and in vivo potency. nih.gov However, for 3,4,5-trisubstituted compounds like mescaline, this modification has a different outcome. Creating rigid analogues of mescaline only slightly increased affinity for 5-HT2A/2C receptors and, notably, these rigid compounds failed to produce the same behavioral effects as the parent compound in animal studies. nih.gov

This suggests that the methoxy groups of mescaline and its derivatives, including TMA, may require a degree of conformational freedom. This flexibility might allow the molecule to adopt the optimal spatial arrangement, or conformation, required to effectively bind to and activate the 5-HT2A receptor. nih.gov Therefore, for the 3,4,5-series, preventing this adaptability through rigidification is detrimental to its characteristic pharmacological activity, highlighting a key difference in the binding mode compared to other classes of psychedelic amphetamines. nih.gov

Analytical Chemistry Methodologies for Identification and Quantification of S 3,4,5 Trimethoxyamphetamine

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of amphetamine-type stimulants, including 3,4,5-TMA. The method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

For effective GC-MS analysis of amphetamines, derivatization is often a necessary step to improve the chromatographic properties of the analytes. industry.gov.au The polar amino group in 3,4,5-TMA can cause poor peak shape and tailing on common non-polar GC columns. Derivatization masks this polar group, increasing the compound's volatility and thermal stability, which results in better peak symmetry and sensitivity. scispace.com

Several derivatizing agents are employed for this purpose. Trifluoroacetyl (TFA) derivatization has been shown to be particularly effective for the mass spectral differentiation of the six positional isomers of TMA, including 3,4,5-TMA. researchgate.netvub.be The mass spectra of the TFA derivatives exhibit significant differences in fragment ion intensities, allowing for their unambiguous identification. researchgate.netvub.be Other common silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA), or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA), are also widely used for the derivatization of amphetamines. industry.gov.aunih.govresearchgate.net Chiral derivatizing agents, such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, can be used to separate the enantiomers of amphetamines for stereospecific quantification. psu.edu

The mass spectrum of underivatized 3,4,5-TMA shows characteristic fragments, but these may not be sufficient to distinguish it from its isomers without chromatographic separation. researchgate.netvub.be Following TFA derivatization, the resulting derivative provides a more unique mass spectrum, enhancing the reliability of identification. researchgate.netvub.be

Below are examples of GC-MS parameters used for the analysis of trimethoxyamphetamine.

| Parameter | Method 1: (±)-3,4,5-Trimethoxyamphetamine HCl Analysis core.ac.uk | Method 2: 2,4,5-Trimethoxyamphetamine (B90205) Analysis cfsre.org | Method 3: TMA Isomer Discrimination (TFA-derivatized) researchgate.netvub.be |

| Instrument | HP5890/5971 | Agilent 5975 Series GC/MSD System | Shimadzu GCMS QP-2010 |

| Column | Zebron ZB-5 (30 m x 0.25 mm I.D. x 0.25 µm) | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | DB-5ms (30 m x 0.32 mm i.d., 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) | Helium (1.46 mL/min) | Helium |

| Injector Temp. | 200 °C | 265 °C | Not Specified |

| Injection | Split (20:1) | Splitless (1 µL) | Not Specified |

| Oven Program | 60°C (1 min), then 10°C/min to 100°C, then 15°C/min to 250°C (3 min) | Not Specified | Less than 15 min run time |

| Transfer Line | 280 °C | 300 °C | Not Specified |

| MS Scan Range | Not Specified | 40-550 m/z | Not Specified |

| Retention Time | 11.9 min (free base) | 4.69 min | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers a powerful alternative to GC-MS, often with the advantage of requiring no derivatization. These methods are highly sensitive and selective, making them suitable for detecting low concentrations of 3,4,5-TMA in complex biological matrices like urine and plasma. nih.govresearchgate.net

Several validated LC-MS methods have been developed for the quantification of TMA isomers. researchgate.netnih.gov These methods typically utilize reversed-phase chromatography with C18 columns. researchgate.netresearchgate.netcfsre.org Mobile phases usually consist of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous component containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good ionization and peak shape. researchgate.netcfsre.orguva.nl

For chiral separation of the (S)- and (R)-enantiomers, specialized chiral stationary phases (CSPs) can be employed in LC-MS analysis. nih.govnih.gov Alternatively, a pre-column derivatization with a chiral reagent, such as Marfey's reagent, allows for the separation of the resulting diastereomers on a standard C18 column. pnas.org This is crucial for distinguishing between the different pharmacological activities of the enantiomers.

High-resolution mass spectrometry, particularly LC-QTOF-MS, provides highly accurate mass measurements, which aids in the confident identification of the elemental composition of the parent ion and its fragments. cfsre.orguva.nl This is especially valuable when differentiating between isomers with the same nominal mass. cfsre.org

The following tables summarize instrumental conditions from published LC-MS methods for the analysis of 3,4,5-TMA.

LC-MS/MS Method for TMA in Rat Plasma researchgate.net

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Column | Varian Polaris C18-A (2.0 x 100 mm, 3 µm) |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water |

| LOD | 1.1 to 2.3 ng/mL |

| LOQ | 6.9 to 10.2 ng/mL |

LC-QTOF-MS Method for Trimethoxyamphetamine cfsre.org

| Parameter | Value |

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Sample Prep | Liquid-liquid extraction (LLE) |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase | A: 10 mM Ammonium formate (pH 3.0); B: Acetonitrile with 0.1% formic acid |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min |

| Flow Rate | 0.7 mL/min |

| Injection Vol. | 10 µL |

| TOF MS Scan | 100-510 Da |

| Retention Time | 4.37 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including 3,4,5-TMA. hyphadiscovery.com While MS techniques provide information about the mass-to-charge ratio of the molecule and its fragments, NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon), allowing for the unambiguous determination of the substitution pattern on the aromatic ring. industry.gov.aupsu.edu This capability is essential for distinguishing between the six positional isomers of trimethoxyamphetamine, which can be challenging with mass spectrometry alone. psu.educfsre.org

Standard NMR experiments for structural elucidation include 1H NMR, 13C NMR, and two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com For 3,4,5-TMA, the 1H NMR spectrum is characterized by a singlet for the two equivalent aromatic protons, signals for the three distinct methoxy (B1213986) groups, and signals for the protons of the propyl-2-amine side chain. industry.gov.aupsu.edu The specific chemical shifts and coupling constants provide a unique fingerprint for the 3,4,5-substitution pattern.

The table below presents the 1H and 13C NMR spectral data for (±)-3,4,5-Trimethoxyamphetamine hydrochloride.

NMR Spectral Data for (±)-3,4,5-Trimethoxyamphetamine Hydrochloride industry.gov.au

| Nucleus | Instrument | Field Strength | Solvent | Spectral Data (δ, ppm) |

| 1H NMR | Bruker DMX-600 | 600 MHz | Methanol-d4 (CD3OD) | 6.61 (2H, s), 3.88 (6H, s), 3.78 (3H, s), 3.61 (1H, m), 2.95 (1H, dd, J = 6.7, 13.6 Hz), 2.85 (1H, dd, J = 7.6, 13.6 Hz), 1.36 (3H, d, J = 6.6 Hz) |

| 13C NMR | Bruker DMX-600 | 150 MHz | Deuterium Oxide (D2O) | 18.6, 42.0, 48.9, 49.1, 50.3, 56.7, 61.0, 107.6, 133.4, 138.2, 154.8 |

Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention behavior of chemical compounds in chromatographic systems based on their molecular structure. nih.gov This in silico technique establishes a mathematical correlation between the chromatographic retention time (or retention factor) and a set of calculated molecular descriptors that encode the physicochemical properties of the analyte. scispace.comresearchgate.net

For a series of related compounds like substituted amphetamines, QSRR models can be developed to predict retention times on specific GC or LC columns. scispace.comnih.gov This can be particularly useful in forensic analysis for the tentative identification of new or unexpected analogues before a reference standard is available. The models are typically built using statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN). vub.bescispace.com

The molecular descriptors used in QSRR models are numerical values that represent various aspects of a molecule's structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Quantifying charge distribution, dipole moment, and polarizability.

Physicochemical properties: Such as the n-octanol-water partition coefficient (log P), which relates to the compound's lipophilicity. oup.com

A QSRR study on N-substituted amphetamines found that urinary excretion decreased with increasing lipophilicity, a key descriptor in retention modeling. nih.gov Another study on hazardous psychoactive drugs, including phenethylamines like TMA, used a combination of Genetic Algorithm-Partial Least Squares (GA-PLS) and Levenberg-Marquardt Artificial Neural Network (L-M ANN) to predict the capacity factor (k'). scispace.com While a specific QSRR model exclusively for (S)-3,4,5-TMA is not extensively documented, the principles are broadly applicable and demonstrate the potential of this technique for predicting its chromatographic behavior. nih.govmdpi.com

Metabolism and Pharmacokinetics of S 3,4,5 Trimethoxyamphetamine in Preclinical Models

In Vitro Metabolism Studies (e.g., Liver Microsomes, Enzymes)

In vitro metabolism studies are fundamental in predicting the metabolic fate of a compound in the body. These studies typically utilize subcellular fractions like liver microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes. semanticscholar.org Microsomes are a key source of Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, while S9 fractions also include cytosolic enzymes responsible for other phase I and phase II reactions. semanticscholar.orgnih.gov

For amphetamine analogues, human liver microsomes have been instrumental in characterizing metabolic pathways and identifying the enzymes involved. nih.gov Studies on the designer drug 2,4,5-TMA, a positional isomer of 3,4,5-TMA, utilized microsomes from insect cells heterologously expressing human CYP enzymes for initial activity screenings. researchgate.netnih.gov These studies found that while CYP2D6 was the primary enzyme involved in the main metabolic steps, the quantity of metabolites formed was minimal. researchgate.netnih.gov

Furthermore, microbial models, such as the fungus Cunninghamella echinulata, are sometimes used as an alternative method to study biotransformation, as they can mimic mammalian metabolism. nih.gov However, studies with this model showed that 2,4,5-TMA was poorly metabolized, suggesting it may be relatively resistant to certain metabolic pathways. nih.govtandfonline.com

Direct in vitro metabolism data for (S)-3,4,5-TMA is not extensively documented. However, based on the behavior of phenylisopropylamines as a class, it is expected to be a substrate for various hepatic enzymes. nih.gov

Identification of Major Metabolic Pathways (e.g., O-demethylation, N-acetylation, hydroxylation)

The metabolic pathways for (S)-3,4,5-TMA are presumed to involve several key reactions common to phenethylamines and amphetamines. These include modifications to both the methoxy (B1213986) groups on the phenyl ring and the amphetamine side chain.

O-demethylation: The presence of three methoxy groups makes O-demethylation a primary metabolic route. This is a common pathway for related compounds like 2,4,5-TMA and mescaline. researchgate.netwikipedia.org For 2,4,5-TMA, metabolism in rats proceeds through O-demethylation and even subsequent O,O-bis-demethylation. researchgate.netnih.gov The specific methoxy group that is preferentially removed from 3,4,5-TMA has not been definitively established.

Side-Chain Metabolism:

Oxidative Deamination: This is a major pathway for many amphetamines. For 2,4,5-TMA, this leads to the formation of the corresponding ketone, which can then be reduced to an alcohol. researchgate.netnih.gov

Hydroxylation: Both aromatic hydroxylation (on the phenyl ring) and aliphatic hydroxylation (on the side chain) are possible. For amphetamine, aromatic hydroxylation at the 4-position is a key step. drugbank.comstudfile.net

N-acetylation: This pathway has been observed for mescaline, particularly in the central nervous system, and for other amphetamine derivatives. nih.govtandfonline.comnih.gov

The combination of these pathways can lead to a variety of metabolites. For example, a metabolite of 2,4,5-TMA could undergo O-demethylation followed by oxidative deamination. researchgate.net

Table 1: Postulated Metabolic Pathways for (S)-3,4,5-Trimethoxyamphetamine based on Analogous Compounds

| Metabolic Pathway | Description | Analogous Compound(s) Showing Pathway | Reference(s) |

| O-Demethylation | Removal of one or more methyl groups from the methoxy substituents on the phenyl ring. | 2,4,5-TMA, Mescaline | researchgate.netwikipedia.orgnih.gov |

| Oxidative Deamination | Removal of the amino group from the side chain, typically forming a ketone intermediate. | 2,4,5-TMA, Mescaline | researchgate.netwikipedia.orgnih.gov |

| Hydroxylation | Addition of a hydroxyl group, either to the aromatic ring or the aliphatic side chain. | Amphetamine, 2,4,5-TMA | drugbank.comresearchgate.net |

| N-Acetylation | Addition of an acetyl group to the nitrogen atom of the side chain. | Mescaline, Amphetamine Derivatives | nih.govtandfonline.comnih.gov |

| Conjugation | Phase II reaction where metabolites (especially hydroxylated ones) are combined with glucuronic acid or sulfate (B86663) to increase water solubility for excretion. | 2,4,5-TMA, Mescaline | researchgate.netwikipedia.orgnih.gov |

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2D6, plays a critical role in the metabolism of most amphetamine-type stimulants. nih.govscielo.org.mx CYP2D6 is a polymorphic enzyme, meaning its activity varies significantly across the population, which can lead to interindividual differences in drug response and toxicity. nih.govpharmgkb.org

Studies on various amphetamine analogues have confirmed their interaction with CYP2D6 as either substrates or inhibitors. nih.gov For instance, CYP2D6 is the primary enzyme responsible for the O-demethylation and hydroxylation of 2,4,5-TMA and other 2,5-dimethoxyamphetamines. researchgate.netnih.gov It is also the key enzyme in the 4-hydroxylation of amphetamine itself. pharmgkb.orgmdpi.com

However, a critical finding complicates the direct extrapolation to 3,4,5-TMA. A study examining the interaction of fifteen amphetamine analogs with human liver CYP2D6 found that mescaline (3,4,5-trimethoxyphenethylamine), the direct phenethylamine (B48288) analogue of 3,4,5-TMA, did not interact with CYP2D6. nih.gov This is a significant distinction, as most other phenylisopropylamines (amphetamines) tested were competitive inhibitors of the enzyme. nih.gov It remains unclear whether the addition of the α-methyl group in 3,4,5-TMA is sufficient to induce its metabolism by CYP2D6, contrary to its parent compound mescaline. This suggests that while CYP2D6 is a strong candidate for the metabolism of (S)-3,4,5-TMA based on its amphetamine structure, other CYP enzymes or different metabolic pathways may play a more significant role than for other amphetamines.

Excretion Pathways and Metabolite Profiling in Biological Matrices (e.g., Urine)

Following metabolism in the liver, the resulting metabolites of (S)-3,4,5-Trimethoxyamphetamine are expected to be excreted from the body primarily via the kidneys into the urine. Analysis of urine is a common method for detecting the intake of amphetamine-type compounds. researchgate.net

Studies on the positional isomer 2,4,5-TMA in rats have shown that metabolites containing newly formed hydroxyl groups are partly conjugated with glucuronic acid and/or sulfate before being excreted in the urine. researchgate.netnih.gov This conjugation is a typical Phase II metabolic reaction that increases the water solubility of metabolites, facilitating their renal clearance.

The excretion profile of the parent compound versus its metabolites can vary. For amphetamine, a significant portion (around 40%) can be excreted unchanged, with the proportion being dependent on urinary pH. drugbank.com For mescaline, between 28% and 60% is excreted unchanged in the urine, with the remainder consisting of metabolites such as 3,4,5-trimethoxyphenylacetic acid (the product of oxidative deamination) and N-acetylated conjugates. wikipedia.org Given these precedents, it is likely that both unchanged (S)-3,4,5-TMA and a profile of its various metabolites would be detectable in the urine following administration.

Table 2: Urinary Metabolites of Compounds Structurally Related to (S)-3,4,5-Trimethoxyamphetamine

| Parent Compound | Major Urinary Metabolites | Reference(s) |

| 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2) | - Oxidative deamination products (ketone, alcohol)- O-demethylated metabolites- O,O-bis-demethylated metabolites- Glucuronide and/or sulfate conjugates | researchgate.netnih.gov |

| Amphetamine | - Unchanged amphetamine- 4-hydroxyamphetamine- Hippuric acid- Benzoic acid | drugbank.com |

| Mescaline | - Unchanged mescaline- 3,4,5-Trimethoxyphenylacetic acid (TMPAA)- N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine | wikipedia.org |

Preclinical Behavioral and Neurobiological Investigations of S 3,4,5 Trimethoxyamphetamine

Effects on Locomotor Activity and Other Neurobehavioral Endpoints in Animal Models

The administration of phenylalkylamine hallucinogens can produce distinct effects on locomotor activity in rodent models. Research has shown that low doses of several phenylalkylamine hallucinogens, including 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), increase locomotor activity in mice. nih.govnih.gov This hyperlocomotor effect is demonstrated to be mediated by the 5-HT2A receptor, as it is blocked by the selective 5-HT2A antagonist M100907 and is absent in 5-HT2A knockout mice. nih.govnih.gov

In contrast, the non-hallucinogenic phenylalkylamine 2,5-dimethoxy-4-tert-butylamphetamine (DOTB) does not alter locomotor activity, further supporting the role of 5-HT2A receptor activation in the locomotor-stimulating effects of hallucinogenic phenylalkylamines. nih.govnih.gov Therefore, locomotor hyperactivity in mice is considered a useful model for assessing the 5-HT2A agonist activity and potential hallucinogen-like behavioral effects of these compounds. nih.gov

While specific studies focusing solely on the (S)-isomer of 3,4,5-trimethoxyamphetamine's effect on locomotor activity are not detailed in the provided results, the general findings for related compounds suggest that it would likely produce an increase in locomotor activity at lower doses, mediated by 5-HT2A receptor activation.

Assessment of Neurochemical Changes in Monoamine Levels in Rodent Brain

The neurochemical effects of amphetamine derivatives on monoamine systems are a critical area of investigation. nih.gov Studies using in vivo microdialysis have been conducted to compare the effects of various amphetamine-related compounds on extracellular levels of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) in the rat brain. researchgate.net

In a comparative study, 3,4,5-Trimethoxyamphetamine (TMA), along with 2,5-dimethoxy-4-iodoamphetamine (DOI), was found to cause no detectable changes in the levels of either 5-HT or DA. researchgate.net This is in stark contrast to other compounds like methamphetamine (MAP), which drastically increases both 5-HT and DA levels, and p-methoxyamphetamine (PMA), which significantly increases 5-HT levels with a lesser effect on DA. researchgate.net

Furthermore, TMA has been shown to have no effect on monoamine re-uptake. caymanchem.com It is also a very low-potency serotonin releasing agent and is inactive as a releasing agent or reuptake inhibitor for dopamine and norepinephrine. wikipedia.org In vivo studies in rodents confirmed that TMA did not increase brain serotonin or dopamine levels. wikipedia.org Additionally, TMA is a poor inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.org

These findings indicate that the primary mechanism of action for TMA is not through the widespread release or reuptake inhibition of monoamine neurotransmitters, distinguishing it from many other amphetamine derivatives. researchgate.netwikipedia.org

Table 2: Effects of Various Amphetamines on Extracellular Monoamine Levels in Rat Brain

| Compound | Effect on Serotonin (5-HT) Levels | Effect on Dopamine (DA) Levels |

| 3,4,5-Trimethoxyamphetamine (TMA) | No detectable change researchgate.net | No detectable change researchgate.net |

| Methamphetamine (MAP) | Drastic increase researchgate.net | Drastic increase researchgate.net |

| p-Methoxyamphetamine (PMA) | Remarkable increase researchgate.net | Slight increase researchgate.net |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | No detectable change researchgate.net | No detectable change researchgate.net |

Advanced Research Perspectives and Computational Approaches

Computational Chemistry and Molecular Modeling for Receptor Binding

Computational chemistry and molecular modeling are indispensable tools for understanding how (S)-3,4,5-Trimethoxyamphetamine (TMA) interacts with its biological targets at a molecular level. These methods provide insights into the binding modes, affinities, and the structural determinants of receptor recognition.

Molecular docking simulations are frequently employed to predict the binding orientation of TMA within the active site of G-protein coupled receptors (GPCRs), particularly the serotonin (B10506) 5-HT₂A receptor, which is a key target for many psychoactive phenethylamines. nih.govwikipedia.org These simulations model the ligand and receptor as flexible entities, allowing for an exploration of various conformational states to identify the most energetically favorable binding pose. For instance, modeling studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the methoxy (B1213986) groups and the amine function of TMA and specific amino acid residues in the receptor's binding pocket. acs.orgnih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. uoa.gr By simulating the movement of atoms over time, MD can reveal the stability of the predicted binding pose, the influence of solvent molecules, and conformational changes in the receptor upon ligand binding. This approach helps to refine the understanding of the binding process beyond a static picture. uoa.gr For example, MD simulations performed in a simulated biological environment, such as a lipid bilayer, can provide insights into how lipophilic ligands like TMA approach the receptor's binding site through lateral diffusion within the membrane. uoa.gr

These computational approaches are crucial for interpreting experimental data and for guiding the design of new molecules with altered receptor affinities or selectivities. The binding energy values derived from these simulations can be correlated with experimentally determined affinities (Ki values) to validate and refine the computational models. nih.gov

Table 1: Example of Computationally Derived Data for Ligand-Receptor Interaction This table is illustrative and based on typical data generated in molecular modeling studies.

| Parameter | Value | Method | Target Receptor |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | AutoDock Vina | 5-HT₂A |

| Predicted Ki (nM) | ~1500 | Docking Simulation | 5-HT₂A |

| Key Interacting Residues | Asp155, Ser242, Phe339 | Molecular Docking | 5-HT₂A |

| RMSD of Ligand (Å) | 1.5 | Molecular Dynamics | 5-HT₂A |

Application of Quantitative Structure-Activity Relationships (QSAR) in Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.combiorxiv.org In the context of (S)-TMA, QSAR studies are instrumental in predictive pharmacology, allowing researchers to estimate the biological activity of novel, unsynthesized analogues. universiteitleiden.nluniversiteitleiden.nl

QSAR models are built by first calculating a set of molecular descriptors for a series of related compounds, including TMA. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., ionization potentials), and steric properties (e.g., molecular volume). maps.org Experimental data on the biological activity of these compounds, such as receptor binding affinity or functional potency, are then used to develop a mathematical equation that links the descriptors to the activity. scispace.com

For phenethylamines, QSAR studies have highlighted the importance of the substitution pattern on the phenyl ring. nih.gov The positions and nature of the substituents, such as the three methoxy groups in TMA, significantly influence receptor interaction. For example, a related technique, Quantitative Structure-Retention Relationship (QSRR), has been used to model and predict the chromatographic behavior of psychoactive designer drugs, including TMA, based on their molecular structure. scispace.com Such models often employ methods like Genetic Algorithms (GA) for variable selection and Partial Least Squares (PLS) or Artificial Neural Networks (ANN) to build the predictive relationship. scispace.com

The predictive power of QSAR models enables the high-throughput screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the most promising predicted pharmacological profiles while reducing the reliance on extensive animal testing. biorxiv.orguniversiteitleiden.nl

Table 2: Key Concepts in QSAR for Predictive Pharmacology

| Concept | Description | Relevance to (S)-TMA |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical, physical, or topological properties of a molecule. | Descriptors for TMA would include values for its LogP, molar refractivity, and electronic substituent constants. |

| Training Set | A group of compounds with known structures and biological activities used to build the QSAR model. | Would include TMA and a series of structurally related phenethylamine (B48288) analogues. |

| Test Set | A separate group of compounds used to validate the predictive ability of the QSAR model. | Used to confirm the model's accuracy before applying it to novel compounds. |

| Statistical Methods | Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. | Used to derive the mathematical equation linking descriptors to activity. scispace.com |

Investigation of Biased Agonism and Downstream Signaling Pathways

The concept of biased agonism, or functional selectivity, has emerged as a critical area of research in G-protein coupled receptor (GPCR) pharmacology. nih.gov It posits that a ligand can preferentially activate one intracellular signaling pathway over another, even when acting at the same receptor. scienceopen.com For 5-HT₂A receptor agonists like (S)-TMA, this means the compound could selectively trigger Gαq-mediated signaling (linked to phospholipase C activation) versus β-arrestin-2 recruitment, which can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades. scienceopen.comaau.dk

Investigating the biased agonism profile of (S)-TMA involves a suite of in vitro pharmacological assays. nih.gov Cellular assays are used to quantify the compound's ability to stimulate different signaling pathways. For example, researchers can measure the production of second messengers like inositol (B14025) phosphates (an indicator of Gαq activation) and compare it to the recruitment of β-arrestin-2 to the receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET). scienceopen.com

The downstream effects of these signaling pathways are also a subject of intense investigation. Activation of the Gαq pathway can lead to the stimulation of numerous downstream effectors, including protein kinase C (PKC) and the release of intracellular calcium. nih.govfrontiersin.org The signaling cascades initiated by β-arrestin can involve mitogen-activated protein kinases (MAPKs) like ERK. aacrjournals.org Understanding which pathways (S)-TMA preferentially activates is crucial for deconvoluting its molecular pharmacology and for providing a more nuanced understanding of its effects beyond simple receptor affinity and efficacy. nih.govresearchgate.net This knowledge is vital for designing new compounds that might selectively engage therapeutically relevant pathways. nih.gov

Table 3: Signaling Pathways Associated with 5-HT₂A Receptor Activation

| Pathway | Key Mediator | Primary Downstream Effect | Potential Consequence |

|---|---|---|---|

| G-Protein Signaling | Gαq/11 | Activation of Phospholipase C (PLC) | Production of IP₃ and DAG, Ca²⁺ mobilization. aau.dk |

| Arrestin Signaling | β-Arrestin-2 | Receptor Desensitization & Scaffolding | Activation of MAPK/ERK pathways. aau.dkaacrjournals.org |

Design and Synthesis of Novel Analogues as Pharmacological Probes

The chemical structure of (S)-3,4,5-Trimethoxyamphetamine serves as a scaffold for the design and synthesis of novel analogues. These new molecules act as pharmacological probes, which are essential tools for exploring receptor structure, function, and physiological roles. researchgate.netmdma.ch The goal is to create compounds with modified properties, such as increased potency, higher selectivity for a specific receptor subtype, or a distinct biased agonism profile. acs.org

The synthesis of TMA analogues often involves multi-step chemical processes. researchgate.netmdma.ch A common strategy is to modify the substituents on the phenyl ring. For example, replacing one or more of the methoxy groups with other alkyl, alkoxy, or halogen groups can systematically probe the steric and electronic requirements of the receptor's binding pocket. nih.govresearchgate.net The 4-position, in particular, has been shown to be tolerant to a range of substituents, and modifications at this site can significantly alter agonist efficacy. nih.gov

Another approach involves modifying the amphetamine side chain. For instance, altering the length of the alkyl chain or introducing substituents on the nitrogen atom can influence interactions with the receptor and affect metabolic stability. mdma.ch The synthesis of these novel analogues is often guided by the computational and QSAR studies described previously.

Once synthesized, these probes are characterized pharmacologically to determine their binding affinities and functional activities at various receptors. nih.gov For example, a novel analogue might be designed to have a fluorescent tag, creating a tool for visualizing receptor localization and trafficking in cells. thermofisher.comacs.orgresearchgate.net Another might be synthesized with a photoreactive group to enable photoaffinity labeling, a technique used to permanently link the probe to its receptor, facilitating the identification of binding site residues. By systematically modifying the TMA structure, chemists can generate a diverse toolkit of pharmacological probes to advance our understanding of receptor biology. acs.org

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and differentiating (S)-3,4,5-Trimethoxyamphetamine from its positional isomers?

- Methodology : Use gas chromatography coupled with solid-phase infrared spectroscopy (GC/IR) or mass spectrometry (GC-MS) to distinguish positional isomers. For example, GC-MS parameters such as retention time (e.g., ~4.69–4.70 min for 2,4,5-TMA) and mass spectral fragmentation patterns (e.g., base peak at m/z 44 for amphetamines) are critical . Nuclear magnetic resonance (NMR) can resolve structural ambiguities by analyzing methoxy group positions on the aromatic ring .

- Data Interpretation : Compare results to certified reference standards (e.g., Cayman Chemical’s 2,4,5-TMA, Batch 0609858-3) to validate retention times and spectral matches .

Q. How should researchers design protocols to ensure accurate quantification of (S)-3,4,5-Trimethoxyamphetamine in biological matrices?

- Methodology : Employ liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) with a splitless injection mode (1 µL volume) and a mass scan range of m/z 40–550. Include enzymatic hydrolysis (e.g., β-glucuronidase) to detect conjugated metabolites .

- Validation : Spike control matrices with reference standards and validate linearity, precision, and limits of detection (LODs). For example, studies on TMA-2 (a structural analog) achieved detection at sub-ng/mL levels in rat urine using GC-MS after hydrolysis and acetylation .

Advanced Research Questions

Q. What metabolic pathways of (S)-3,4,5-Trimethoxyamphetamine have been characterized, and how do analytical methods address conflicting data in metabolite identification?

- Methodology : In vitro and in vivo studies using rat models suggest metabolism via oxidative deamination (yielding ketone intermediates) and sequential O-demethylation. For example, TMA-2 metabolizes to 4,5-dimethoxyamphetamine and 5-hydroxy-2,4-dimethoxyamphetamine, with glucuronidation/sulfation of hydroxylated metabolites .

- Data Contradiction Resolution : Discrepancies in detecting metabolites (e.g., failure to identify TMA in nutmeg intoxication studies) may arise from interspecies metabolic differences or sensitivity limits of analytical methods. Use high-resolution MS (HRMS) and stable isotope-labeled internal standards to improve specificity .

Q. How does (S)-3,4,5-Trimethoxyamphetamine interact with serotonin receptors, and what experimental models resolve conflicting pharmacological data?

- Methodology : Functional assays (e.g., phosphatidyl inositol release) in transfected HEK293 cells expressing human 5-HT2A/2C receptors reveal modest agonist activity (pEC50 = 5.15–5.31). Compare to structural analogs (e.g., 2,4,5-TMA) to assess positional isomer effects on receptor binding .

- Addressing Contradictions : Discrepancies in receptor activity (e.g., lack of monoamine reuptake inhibition vs. other amphetamines) may reflect assay conditions. Use radioligand displacement studies (e.g., [³H]ketanserin for 5-HT2A) to validate functional selectivity .

Q. What strategies are recommended for resolving contradictions in the neurotoxic potential of (S)-3,4,5-Trimethoxyamphetamine?

- Methodology : In vitro cytotoxicity assays (e.g., MTT or LDH release) using neuronal cell lines (e.g., SH-SY5Y) can assess direct toxicity. Compare to metabolites (e.g., demethylated derivatives) to identify toxicophores. For example, myristicin (a nutmeg precursor) shows cytotoxicity via reactive metabolite formation, but TMA’s contribution remains unclear .

- Data Synthesis : Cross-reference toxicological databases (e.g., Cayman Chemical’s safety reports) noting that TMA is not classified as carcinogenic or acutely toxic in standard assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.